molecular formula C11H9NO4 B1582202 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid CAS No. 28027-16-9

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Cat. No. B1582202
CAS RN: 28027-16-9
M. Wt: 219.19 g/mol
InChI Key: YUXLPEGMXYHPCZ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4 . Its molecular weight is 219.19 .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid consists of a quinoline backbone with a hydroxy group at the 4-position and a methoxy group at the 6-position . The carboxylic acid group is attached at the 3-position of the quinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid include a density of 1.4±0.1 g/cm3, a boiling point of 381.7±42.0 °C at 760 mmHg, and a flash point of 184.7±27.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Isolation from Plants

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid, also known as 6-methoxy-kynurenic acid, has been isolated from Ephedra species. This compound is part of a group of quinoline-2-carboxylic acids extracted from plants, which includes kynurenic and 6-hydroxykynurenic acids. The isolation from Ephedra pachyclada ssp. sinaica highlights the compound's presence in natural sources and its potential biological significance (Starratt & Caveney, 1996).

Synthesis and Modulator Potential

Enantiomeric forms of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, related to 4-hydroxy-6-methoxyquinoline-3-carboxylic acid, have been synthesized with high enantiomeric excess (>99%). These compounds are useful in synthesizing modulators of nuclear receptors, including liver X receptor. This efficient dynamic kinetic resolution method demonstrates the potential for creating highly specific molecular structures for biological research (Forró et al., 2016).

Antimicrobial Activities

Research has been conducted on the synthesis and tautomers of various 4-quinolones, including derivatives of 4-methoxyquinoline-2-carboxylate. These studies are significant for understanding the antimicrobial activities of these compounds and their potential applications in medical science (Kurasawa et al., 2012).

Fluorescent Labeling Reagent

6-Methoxy-4-quinolone, a closely related compound, has been studied for its strong fluorescence in a wide pH range of aqueous media. Its stability and fluorescence characteristics make it an excellent candidate for a fluorescent labeling reagent in biomedical analysis. This highlights the compound's utility in biochemical and medical research for detection and labeling purposes (Hirano et al., 2004).

Opioid Peptide Mimicry

6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, structurally similar to 4-hydroxy-6-methoxyquinoline-3-carboxylic acid, has been proposed as a mimic of the tyrosine conformation in opioid ligand-receptor complexes. This suggests its potential application in the development of opioid peptides, which can have significant implications in pain management and neurological research (Sperlinga et al., 2005).

properties

IUPAC Name

6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXLPEGMXYHPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292183
Record name 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

CAS RN

28027-16-9
Record name 28027-16-9
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Record name 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-6-methoxyquinoline-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 6-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylate (1.22 g, 4.96 mmol), 1N NaOH (25 mL), and ethanol (5 mL) is heated at reflux for 1.5 h. The reaction mixture is cooled in an ice bath, acidified with aqueous HCl, and the precipitate is collected, rinsed with water and dried to give 0.95 g of 6-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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